Product packaging for 4-Chloro-1H-indazol-5-amine(Cat. No.:CAS No. 1082041-33-5)

4-Chloro-1H-indazol-5-amine

Katalognummer: B1373403
CAS-Nummer: 1082041-33-5
Molekulargewicht: 167.59 g/mol
InChI-Schlüssel: BLWKYVXJPMQSPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Chloro-1H-indazol-5-amine is a nitrogen-containing heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry, particularly in the development of novel anticancer agents . Its molecular structure, which incorporates both an indazole scaffold and an amine functional group, allows it to be readily functionalized and incorporated into larger, more complex molecules . Researchers utilize this compound as a precursor for the synthesis of indazol-pyrimidine hybrids, which have demonstrated significant promise as cytotoxic agents . For example, derivatives synthesized from similar chloro-indazol-amine intermediates have exhibited potent in vitro anti-proliferative activity against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7), lung carcinoma (A549), and colorectal adenocarcinoma (Caco-2) . The mechanism of action for these advanced derivatives often involves targeting key cellular pathways; some function as inhibitors of tyrosine kinases such as c-Kit, while others have been shown to activate caspase-3/7, thereby inducing apoptosis in cancer cells . The core indazole-pyrimidine structure, for which this compound is a building block, is recognized as a privileged scaffold in drug discovery, contributing to favorable ligand-protein interactions and binding affinity . Beyond oncology research, indazole-based molecules also find applications in other areas, such as in corrosion inhibition studies for material science . This product is intended for research and development use only in a laboratory setting. It is not approved for use in diagnostics, humans, or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClN3 B1373403 4-Chloro-1H-indazol-5-amine CAS No. 1082041-33-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-chloro-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWKYVXJPMQSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694607
Record name 4-Chloro-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-33-5
Record name 4-Chloro-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1H-indazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Advanced Spectroscopic and Analytical Characterization in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the molecular framework of substituted indazoles. nih.govnih.gov By analyzing the magnetic properties of atomic nuclei, NMR allows for the mapping of atomic connectivity and the determination of the chemical environment of individual atoms within the molecule. For complex structures like 4-Chloro-1H-indazol-5-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete spectral assignment. nih.gov

Proton (¹H) NMR Spectroscopy for Indazole Frameworks

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the multiplicity (splitting pattern) reveals the number of adjacent protons, and the coupling constant (J) quantifies the interaction between them.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the indazole ring (H3, H6, H7), the amine (-NH₂) group, and the indazole NH.

Aromatic Protons : The protons H6 and H7 on the benzene (B151609) portion of the indazole ring would typically appear in the aromatic region (approximately 6.5-8.0 ppm). Their exact chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino group at position 5 would tend to shift adjacent protons upfield (to a lower δ value), while the electron-withdrawing chlorine atom at position 4 would cause a downfield shift (to a higher δ value). The H3 proton is unique and often appears as a singlet further downfield due to the influence of the adjacent nitrogen atoms.

Amine and Imine Protons : The protons of the primary amine (-NH₂) group are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The indazole N-H proton (at position 1) typically gives rise to a very broad signal at a significantly downfield position (often >10 ppm), a characteristic feature of N-H protons in heterocyclic rings.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on general principles and data from analogous substituted indazoles.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
1-NH> 10.0Broad Singlet
H3~8.0Singlet
H7~7.5Doublet
H6~6.8Doublet
5-NH₂3.5 - 5.0Broad Singlet

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete molecular structure by revealing correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. emerypharma.com For this compound, a COSY spectrum would show a cross-peak between the H6 and H7 protons, confirming their adjacency on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.comcolumbia.edu This technique is invaluable for definitively assigning the signals for C3, C6, and C7 by correlating them with their respective attached protons (H3, H6, and H7).

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to obtain structural clues from its fragmentation pattern. researchgate.net For this compound (molecular formula C₇H₆ClN₃), the high-resolution mass spectrum (HRMS) would provide an exact mass measurement, confirming the elemental composition.

The low-resolution mass spectrum would show a characteristic molecular ion peak (M⁺). A key feature would be the isotopic pattern for chlorine: a pair of peaks for the molecular ion at m/z 167 (for the ³⁵Cl isotope) and m/z 169 (for the ³⁷Cl isotope) in an approximate 3:1 ratio of intensity. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of indazoles under electron impact (EI) ionization often involves characteristic losses, such as the expulsion of a molecule of nitrogen (N₂, 28 amu) or hydrogen cyanide (HCN, 27 amu). libretexts.org The specific fragmentation pattern for this compound would be influenced by the chloro and amino substituents, providing further structural verification. libretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterPredicted ValueNotes
Molecular FormulaC₇H₆ClN₃
Molecular Weight167.60 g/mol
[M]⁺ Peakm/z 167Corresponds to the ³⁵Cl isotope.
[M+2]⁺ Peakm/z 169Corresponds to the ³⁷Cl isotope, with ~33% intensity of the [M]⁺ peak.
Major Fragments[M-N₂]⁺, [M-HCN]⁺Characteristic losses for the indazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. It is an effective method for identifying the functional groups present in a compound. utdallas.edu The IR spectrum of this compound is expected to display several characteristic absorption bands.

N-H Stretching : The primary amine (-NH₂) group will typically show two distinct, sharp absorption bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. pressbooks.pub The N-H bond of the indazole ring is expected to produce a broader absorption band in a similar region, around 3100-3300 cm⁻¹.

C=C and C=N Stretching : The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic and heterocyclic rings will appear as a series of absorptions in the 1400-1650 cm⁻¹ region. lumenlearning.com

N-H Bending : The scissoring vibration of the -NH₂ group typically results in a band near 1600 cm⁻¹.

C-Cl Stretching : The absorption due to the carbon-chlorine bond stretch is usually found in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹, and can be difficult to assign definitively.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupBond VibrationPredicted Frequency (cm⁻¹)
Primary AmineN-H Stretch (asymmetric & symmetric)3500 - 3300
Indazole RingN-H Stretch3300 - 3100
Aromatic/Heterocyclic RingsC=C and C=N Stretch1650 - 1400
Primary AmineN-H Bend~1600
Aryl AmineC-N Stretch1350 - 1250
Aryl HalideC-Cl Stretch800 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. libretexts.org The indazole ring system is an aromatic chromophore that undergoes characteristic π → π* transitions when it absorbs UV radiation. libretexts.org

The spectrum of this compound would be expected to show strong absorption bands, typically in the 200-400 nm range. The positions and intensities of these absorption maxima (λ_max) are influenced by the substituents on the indazole core. The amino group (-NH₂) acts as a powerful auxochrome, a group that, when attached to a chromophore, alters the λ_max and the intensity of the absorption. Its lone pair of electrons can extend the conjugation of the π-system, typically causing a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorption intensity). uomustansiriyah.edu.iq The chlorine atom may also contribute to a slight bathochromic shift. Additionally, weaker n → π* transitions, involving the promotion of a non-bonding electron from a nitrogen or chlorine atom to an anti-bonding π* orbital, may be observed, often as shoulders on the more intense π → π* absorption bands. youtube.comyoutube.com

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the mass percentages of the constituent elements, which are then compared against the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the empirical formula of a newly synthesized or isolated substance. For this compound, with the molecular formula C₇H₆ClN₃, the analysis would focus on quantifying the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N). uni.lusigmaaldrich.com The chlorine content can also be determined but is often calculated by difference.

The theoretical composition is calculated based on the atomic masses of the elements and the molecular weight of the compound (167.6 g/mol ). sigmaaldrich.com These calculated values serve as a benchmark. Experimental results from elemental analysis that closely match these theoretical percentages provide strong evidence for the compound's identity and purity.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Moles in Compound Mass in Compound ( g/mol ) Percentage (%)
Carbon C 12.01 7 84.07 50.17
Hydrogen H 1.01 6 6.06 3.62
Chlorine Cl 35.45 1 35.45 21.15
Nitrogen N 14.01 3 42.03 25.08

| Total | | | | 167.61 | 100.00 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

While a specific crystal structure determination for this compound is not detailed in the available literature, analysis of closely related indazole derivatives demonstrates the power of this technique. For instance, the crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, a derivative of the core indazole system, has been elucidated. researchgate.netnih.gov Such studies reveal critical structural parameters, including the planarity of the indazole ring system and the dihedral angles between different parts of the molecule. researchgate.netnih.gov In the crystal lattice, the analysis also uncovers intermolecular interactions like hydrogen bonds that dictate the packing of molecules. researchgate.netnih.gov

Should single crystals of this compound be analyzed, the resulting data would provide definitive proof of its molecular structure and offer insights into its solid-state organization. The type of data generated is illustrated in the table below, using the reported parameters for the aforementioned derivative as a representative example of crystallographic findings for this class of compounds.

Table 2: Illustrative Crystal Structure Data for an Indazole Derivative Data presented is for N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide as a representative example. researchgate.netnih.gov

Parameter Value
Crystal Data
Chemical formula C₁₇H₁₆ClN₃O₂S
Molar mass 361.84 g/mol
Crystal system Orthorhombic
Space group Pbcn
Unit Cell Dimensions
a 8.1736 (12) Å
b 22.504 (4) Å
c 19.279 (3) Å
Volume (V) 3546.2 (10) ų
Data Collection
Radiation type Mo Kα

Research on this compound and Its Derivatives Remains Largely Undisclosed in Public Domain

The indazole nucleus is recognized as a "privileged structure" in drug discovery, with numerous derivatives synthesized and evaluated for a wide range of therapeutic applications. These compounds have been investigated for their potential as enzyme inhibitors and receptor modulators, contributing to the development of treatments for various diseases. However, the specific substitution pattern of a chloro group at the 4-position and an amine group at the 5-position of the indazole ring appears to be a less explored area in published research.

General research on indazole derivatives has provided insights into their mechanisms of enzyme inhibition. For instance, various indazoles have been shown to interact with the active sites of enzymes through hydrogen bonding and hydrophobic interactions. The nitrogen atoms of the pyrazole (B372694) ring within the indazole structure can act as hydrogen bond acceptors, while the bicyclic ring system can engage in hydrophobic interactions with the enzyme's binding pocket. The nature and position of substituents on the indazole ring play a crucial role in determining the potency and selectivity of enzyme inhibition.

While extensive research has been conducted on indazole derivatives as inhibitors of various kinases and oxidoreductases, specific data for this compound is not detailed in the available literature. Similarly, while the interaction of some indazole-containing molecules with targets like the MDM2 receptor and the Peripheral Benzodiazepine Receptor (PBR) has been a subject of study, there is no specific public data detailing such interactions for this compound or its derivatives.

Biological Activity and Medicinal Chemistry Research of 4 Chloro 1h Indazol 5 Amine and Its Derivatives

Receptor Modulation and Ligand-Target Interactions

Binding Affinities and Selectivity Profiles of Indazole Ligands

The interaction of indazole-based ligands with their biological targets is often characterized by high affinity and notable selectivity. Research into these properties is crucial for developing targeted therapies with minimal off-target effects. For instance, certain phenyl-2H-indazole derivatives have been synthesized as highly selective ligands for the estrogen receptor beta (ERβ). These compounds demonstrate a high degree of selectivity for ERβ over the alpha subtype (ERα), a desirable trait for specific therapeutic applications.

Similarly, studies on indazole analogues have revealed high selectivity for imidazoline(2) binding sites (I(2)-BS) when compared with α2-adrenoceptors. The strategic placement of substituents on the indazole core, such as at the 4 and 7 positions, has been shown to enhance binding affinity without compromising this selectivity.

Modulation of Protein Function through Allosteric or Orthosteric Binding

Indazole derivatives can modulate protein function through two primary mechanisms: orthosteric and allosteric binding. Orthosteric ligands bind directly to the active site of a protein, where the endogenous substrate or ligand normally binds, often resulting in competitive inhibition. researchgate.netpreprints.org In contrast, allosteric modulators bind to a topographically distinct site on the protein. researchgate.netpreprints.org This binding event induces a conformational change in the protein's structure, which in turn alters the activity of the active site. researchgate.netpreprints.org

Allosteric modulation can be advantageous as it offers a more nuanced control of protein function and can provide greater selectivity, since allosteric sites are generally less conserved across protein families than active sites. preprints.org A notable example within the indazole class is a series of indazole arylsulfonamides that function as allosteric antagonists for the CC-Chemokine Receptor 4 (CCR4). These compounds interact with an intracellular allosteric site on the receptor to exert their inhibitory effects. Allosteric modulators can be classified as positive (PAMs), negative (NAMs), or silent (SAMs), depending on whether they enhance, inhibit, or have no effect on the agonist-induced activity, respectively. nih.gov

Antiproliferative and Anticancer Activities

The indazole scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives demonstrating significant antiproliferative activity.

Derivatives of indazole have been evaluated against a wide array of human cancer cell lines, showing potent cytotoxic effects. For example, a series of 3-amino-1H-indazole derivatives exhibited broad-spectrum antiproliferative activity against cell lines including human lung carcinoma (A-549) and breast adenocarcinoma (MCF-7), with one compound, W24, displaying IC₅₀ values ranging from 0.43 to 3.88 μM. Other studies have also confirmed the activity of indazole compounds against A-549 and MCF-7 cells. Novel indazole analogues of curcumin (B1669340) have shown cytotoxicity against MCF-7 cells with IC₅₀ values reported between 45.97 and 86.24 µM. While specific data for indazole derivatives against the glioma cell line Hs-683 and the melanoma cell line SK-MEL-28 were not prominent in the surveyed literature, related heterocyclic compounds have shown activity against other glioma cell lines such as U251, T98G, and C6.

Compound ClassCell LineCancer TypeReported Activity (IC₅₀/GI₅₀)Reference
3-Amino-1H-indazole derivative (W24)A-549Lung Carcinoma0.43-3.88 µM
3-Amino-1H-indazole derivative (W24)MCF-7Breast Adenocarcinoma0.43-3.88 µM
Piperazine-indazole derivative (6o)K562Chronic Myeloid Leukemia5.15 µM
Mercapto-indazole derivative (5k)Hep-G2Hepatoma3.32 µM
Indazole-curcumin analogue (3b)MCF-7Breast Adenocarcinoma45.97-86.24 µM
Thiazolo[4,5-e]indazol-2-amine derivative (7i)MCF-7Breast Adenocarcinoma11.5 ± 0.8 µM

The anticancer effects of indazole derivatives are mediated by several molecular mechanisms, most notably the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: Multiple studies have demonstrated that indazole compounds can trigger apoptosis in cancer cells. For example, certain derivatives induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. This shift disrupts the mitochondrial membrane potential and leads to the activation of caspases, the executive enzymes of apoptosis. The investigation of one 1H-indazole-3-amine derivative, compound 6o, confirmed its ability to affect apoptosis by inhibiting Bcl2 family members.

Cell Cycle Arrest: Indazole derivatives have also been shown to interfere with the normal progression of the cell cycle in cancerous cells. Compound W24 was found to induce cell cycle arrest at the G2/M phase. Similarly, treatment of HCT116 colorectal cancer cells with another indazole derivative resulted in the accumulation of cells in the G2/M phase before they ultimately underwent apoptosis. The ability to halt cell division at critical checkpoints is a key mechanism by which these compounds exert their antiproliferative effects. Some benzimidazole (B57391) derivatives, which share structural similarities, have also been shown to arrest the cell cycle in various phases, including G1, S, and G2.

The effectiveness of indazole derivatives as anticancer agents often stems from their ability to target and inhibit specific oncogenic signaling pathways that are dysregulated in cancer. A primary focus of research has been the inhibition of protein kinases. mdpi.comnih.gov Many indazole-containing drugs, such as Axitinib, Pazopanib, and Entrectinib, are potent kinase inhibitors that target pathways crucial for tumor growth, angiogenesis, and metastasis. nih.gov These compounds often target receptor tyrosine kinases like VEGFR and PDGFR, or non-receptor tyrosine kinases. nih.gov

Beyond kinase inhibition, indazole scaffolds have been engineered to target other critical cancer-related pathways. A series of 3-amino-1H-indazole derivatives has been developed to specifically inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various tumors and plays a central role in cell growth, proliferation, and survival. Additionally, research suggests that some indazole compounds may exert their effects through the p53/MDM2 pathway, a critical regulator of apoptosis and cell cycle control. The versatility of the indazole core allows for its modification to target a range of oncogenic drivers, making it a valuable scaffold in the development of targeted cancer therapies.

Antimicrobial and Anti-inflammatory Potentials

In addition to their anticancer properties, indazole derivatives have demonstrated potential as both antimicrobial and anti-inflammatory agents.

Antimicrobial Activity: Various indazole derivatives have been evaluated for their ability to inhibit the growth of pathogenic microorganisms. mdpi.com Studies have reported weak to modest activity against several Gram-positive bacterial strains, including Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL. nih.gov Some N-methyl-3-aryl indazoles have shown potent activity against the Gram-negative bacterium Xanthomonas campestris at MICs of 50 µL and the pathogenic fungus Candida albicans at MICs of 75 µL.

Compound ClassMicroorganismTypeReported MICReference
2H-Indazole derivative (Compound 5)S. aureusGram-positive Bacteria64-128 µg/mL nih.gov
2H-Indazole derivative (Compound 5)S. epidermidisGram-positive Bacteria64-128 µg/mL nih.gov
2H-Indazole derivative (Compounds 2 & 3)E. faecalisGram-positive Bacteria~128 µg/mL nih.gov
N-methyl-3-aryl indazole (5a, 5f, 5i)X. campestrisGram-negative Bacteria50 µL
N-methyl-3-aryl indazole (5b, 5d)C. albicansFungus75 µL
N-methyl-3-aryl indazole (5j)B. megateriumGram-positive Bacteria100 µL

Anti-inflammatory Potential: The indazole core is also present in compounds with significant anti-inflammatory properties. Research has shown that indazole and its derivatives, including 5-aminoindazole (B92378) and 6-nitroindazole (B21905), possess marked anti-inflammatory activity. This effect was demonstrated in a carrageenan-induced paw edema model in rats, a standard assay for acute inflammation. The mechanism underlying this activity is believed to involve the inhibition of key inflammatory mediators, including cyclooxygenase-2 (COX-2), pro-inflammatory cytokines such as TNF-α and IL-1β, and reactive oxygen species. The IC₅₀ values for COX-2 inhibition for indazole, 5-aminoindazole, and 6-nitroindazole were found to be 23.42, 12.32, and 19.22 μM, respectively.

Antibacterial and Antifungal Efficacy Studies

Indazole derivatives have been recognized for their potential as antimicrobial agents. nih.gov Research has demonstrated that compounds featuring the indazole scaffold exhibit inhibitory activity against various bacterial and fungal strains.

A study evaluating a library of synthetic indazoles, pyrazoles, and pyrazolines identified several indazole derivatives with significant antibacterial potency. patsnap.com Specifically, compounds 2 and 3 in the study showed activity against Enterococcus faecalis strains, while compound 5 displayed an inhibitory profile against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values between 64 to 128 µg/mL. patsnap.com Another study on indolylimidazole derivatives, which share structural similarities, found that compound 1c was a highly active derivative with MIC values ranging from 9.9 to 12.5 μg/mL against tested microorganisms. nih.gov

The antibacterial properties of certain indazole derivatives have also been noted in the context of other therapeutic investigations, suggesting a broad spectrum of biological activity for this class of compounds. nih.gov

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Indazole Derivative 5S. aureus ATCC 2592364 patsnap.com
Indazole Derivative 5S. aureus MDR 2564 patsnap.com
Indazole Derivative 5S. epidermidis ATCC 12228128 patsnap.com
Indazole Derivative 2E. faecalis ATCC 29212128 patsnap.com
Indazole Derivative 3E. faecalis ATCC 29212128 patsnap.com

Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of indazole derivatives are a significant area of research. nih.govnih.gov Studies suggest that their mechanism of action involves the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines. mdpi.comdrugbank.com

One study investigated indazole and its derivatives, 5-aminoindazole and 6-nitroindazole, and found they exhibited marked anti-inflammatory activity. mdpi.com The mechanism was linked to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins (B1171923) which mediate inflammation. mdpi.comdrugbank.com The 5-aminoindazole derivative was the most potent, with a 50% inhibitory concentration (IC50) of 12.32 μM against COX-2. mdpi.com Furthermore, these compounds were found to inhibit the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), with IC50 values of 220.11 μM for indazole and 230.19 μM for 5-aminoindazole. mdpi.com

Another line of research has focused on developing indazole derivatives as highly selective COX-2 inhibitors. drugbank.com A series of novel derivatives were developed that showed high affinity and selectivity for the COX-2 enzyme over its COX-1 isoform. drugbank.com One of the most potent derivatives, compound 16 in the study, demonstrated an IC50 value of 0.409 µM for COX-2. drugbank.com This selectivity is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects linked to COX-1 inhibition. nih.gov

The well-established non-steroidal anti-inflammatory drug (NSAID) Benzydamine, which contains an indazole structure, acts primarily by inhibiting the synthesis of pro-inflammatory cytokines like TNF-α and interleukins, rather than through potent COX inhibition. nih.govnih.gov Its action is believed to involve the p38 MAPK pathway, which in turn prevents the activation of COX-2. chemrxiv.org

CompoundTargetIC50 (µM)Reference
5-aminoindazoleCOX-212.32 mdpi.com
6-nitroindazoleCOX-219.22 mdpi.com
IndazoleCOX-223.42 mdpi.com
Indazole Derivative 16 COX-20.409 drugbank.com
IndazoleTNF-α220.11 mdpi.com
5-aminoindazoleTNF-α230.19 mdpi.com

Antiparasitic Investigations (e.g., Leishmaniasis)

Derivatives of indazole have emerged as promising candidates in the search for new antiparasitic agents, particularly for the treatment of leishmaniasis, a neglected tropical disease. nih.gov Research has focused on nitroindazole derivatives, which have shown potent activity against various Leishmania species. nih.govnih.govresearchgate.net

In vivo studies using a mouse model of cutaneous leishmaniasis (Leishmania amazonensis) evaluated 3-alkoxy-1-benzyl-5-nitroindazole derivatives. nih.govmdpi.com One compound, NV6, demonstrated leishmanicidal activity comparable to the standard drug Amphotericin B, significantly reducing lesion development and parasite load. nih.govmdpi.com

In vitro investigations have further detailed the antileishmanial potential of this class. A series of 3-chloro-6-nitro-1H-indazole derivatives were tested against L. infantum, L. tropica, and L. major. nih.gov Several of these compounds exhibited strong to moderate activity, particularly against L. infantum. nih.gov Molecular docking studies suggested that these derivatives may act by inhibiting trypanothione (B104310) reductase (TryR), a crucial enzyme for the parasite's survival. nih.gov Another study found that 2-benzyl-5-nitroindazolin-3-one derivatives were highly active against the intracellular amastigote stage of L. amazonensis, with one compound showing an IC50 of 0.46 µM and a high selectivity index of 875. researchgate.net

Compound ClassLeishmania SpeciesActivity MetricResultReference
3-alkoxy-1-benzyl-5-nitroindazolesL. amazonensis (amastigotes)IC500.43–5.6 µM nih.gov
3-alkoxy-1-benzyl-5-nitroindazolesL. infantum (amastigotes)IC501.2–3.8 µM nih.gov
3-alkoxy-1-benzyl-5-nitroindazolesL. mexicana (amastigotes)IC501–2.2 µM nih.gov
3-chloro-6-nitro-1H-indazole deriv. (4)L. infantumIC5010.9 µM nih.gov
3-chloro-6-nitro-1H-indazole deriv. (5)L. infantumIC5018.2 µM nih.gov
3-chloro-6-nitro-1H-indazole deriv. (11)L. infantumIC5010.7 µM nih.gov
3-chloro-6-nitro-1H-indazole deriv. (13)L. infantumIC5010.2 µM nih.gov
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297)L. amazonensis (amastigotes)IC500.46 µM researchgate.net

Antiviral Activity (e.g., HIV-1 Capsid Inhibition)

The indazole scaffold is a key structural component in the development of novel antiviral agents, most notably in the fight against Human Immunodeficiency Virus Type 1 (HIV-1). A significant breakthrough in this area is the development of Lenacapavir (formerly GS-6207), a first-in-class HIV-1 capsid inhibitor. drugbank.com

Lenacapavir is a potent indazole derivative used for the treatment of multi-drug-resistant HIV-1 infections. drugbank.comf1000research.com Its unique mechanism of action involves targeting the HIV-1 capsid protein, which is crucial for multiple stages of the viral lifecycle. drugbank.com The synthesis of Lenacapavir utilizes a heterocyclic fragment, 7-bromo-4-chloro-1H-indazol-3-amine, highlighting the direct relevance of substituted chloro-indazoles in the creation of advanced antiviral therapeutics. f1000research.comnih.gov The development of Lenacapavir represents a critical advancement, offering a new therapeutic option for patients with limited treatment choices due to resistance to other antiretroviral drugs. drugbank.com

Research in Neuropsychiatric and Neurodegenerative Disorders (e.g., MAO inhibition)

Indazole derivatives are being actively investigated for their potential in treating neuropsychiatric and neurodegenerative disorders such as Parkinson's disease and depression. chemrxiv.org A primary target in this field is monoamine oxidase (MAO), an enzyme responsible for metabolizing neurotransmitter amines. chemrxiv.org Inhibition of MAO, particularly the MAO-B isoform, can increase dopamine (B1211576) levels in the brain and is an effective strategy for managing the symptoms of Parkinson's disease.

A study on a series of C5- and C6-substituted indazole derivatives revealed their potent and selective inhibitory activity against human MAO-B. chemrxiv.org While most derivatives showed modest activity against MAO-A, all tested compounds inhibited MAO-B with submicromolar IC50 values. chemrxiv.org Notably, substitutions at the C5 position of the indazole ring yielded exceptionally potent MAO-B inhibitors, with IC50 values in the low nanomolar range (0.0025–0.024 µM). chemrxiv.org Further investigation confirmed a competitive mode of inhibition for a selected derivative. chemrxiv.org These findings underscore the potential of the indazole scaffold for developing new therapeutic agents for neurodegenerative disorders. chemrxiv.org

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Reference
5a (5-Methoxy-1H-indazole)1.840.0039 chemrxiv.org
5b (5-Ethoxy-1H-indazole)>100.0025 chemrxiv.org
5c (5-Propoxy-1H-indazole)0.7450.0033 chemrxiv.org
5d (5-Isopropoxy-1H-indazole)1.960.0049 chemrxiv.org
5e (5-Butoxy-1H-indazole)2.150.0031 chemrxiv.org
5f (5-Pentyloxy-1H-indazole)2.500.0041 chemrxiv.org
5g (5-Hexyloxy-1H-indazole)2.220.0038 chemrxiv.org
5h (5-(Benzyloxy)-1H-indazole)2.760.024 chemrxiv.org
5i (5-Nitro-1H-indazole)>100.013 chemrxiv.org

Computational Chemistry and Molecular Modeling in Indazole Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, particularly Density Functional Theory (DFT), are widely used to elucidate the electronic characteristics and predict the chemical behavior of indazole derivatives.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. researchgate.net Conversely, a small energy gap suggests higher reactivity. nih.gov In a DFT study of novel indazole derivatives, the HOMO-LUMO energy gap was calculated to assess their physicochemical properties. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for an Indazole Derivative

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-1.75
Energy Gap (ΔE)4.50

Note: The values in this table are illustrative and based on typical DFT calculations for similar heterocyclic compounds.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of resistance to deformation or change in electron distribution. It is calculated as half the HOMO-LUMO energy gap. Molecules with a large energy gap are considered "hard," indicating high stability and low reactivity. irjweb.com

Electronegativity (χ) is the power of an atom or a group of atoms in a molecule to attract electrons to itself. It is calculated as the negative of the average of the HOMO and LUMO energies.

Electrophilicity Index (ω) measures the energy lowering of a system when it accepts electrons from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.gov

These descriptors are valuable for comparing the reactivity of different indazole derivatives and for predicting their behavior in chemical reactions. asrjetsjournal.org

Table 2: Illustrative Global Reactivity Descriptors for an Indazole Derivative

DescriptorValue (eV)Formula
Chemical Hardness (η)2.25(ELUMO - EHOMO) / 2
Electronegativity (χ)4.00-(EHOMO + ELUMO) / 2
Electrophilicity Index (ω)3.56χ² / (2η)

Note: The values in this table are illustrative and calculated based on the hypothetical data in Table 1.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a small molecule, such as a 4-chloro-1H-indazol-5-amine derivative, might interact with a biological target, typically a protein.

Beyond predicting the binding pose, molecular docking programs can also estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). nih.gov A lower binding energy generally indicates a more stable and favorable interaction. In a study of 1-trityl-5-azaindazole derivatives, binding energies with cancer-related proteins were calculated to rank the compounds. researchgate.net

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target, considering its size. nih.gov It is often calculated as the binding energy divided by the number of non-hydrogen atoms. This metric helps in the selection of promising lead compounds that have a good balance of potency and size, which is important for developing drug candidates with favorable pharmacokinetic properties. nih.gov

Table 3: Illustrative Molecular Docking and Ligand Efficiency Data for an Indazole Derivative

Target ProteinBinding Affinity (kcal/mol)Number of Non-Hydrogen AtomsLigand Efficiency (LE)
Kinase A-8.5150.57
Protease B-7.2150.48
Receptor C-9.1150.61

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-dependent behavior of molecules and their complexes. For indazole derivatives, MD simulations are crucial for assessing the stability of their binding to target proteins and for exploring their conformational flexibility. By simulating the atomic motions of a protein-ligand complex over time, researchers can gain a detailed understanding of the intermolecular interactions that govern binding affinity and specificity. nih.govnih.govnih.gov

MD simulations are extensively used to validate docking poses and to assess the stability of a ligand, such as a this compound derivative, within the active site of a protein. nih.gov These simulations immerse the protein-ligand complex in a simulated aqueous environment, providing a more realistic representation of physiological conditions. nih.gov The stability of the complex is typically evaluated by monitoring key parameters over the simulation trajectory, including the root-mean-square deviation (RMSD) of the ligand and protein backbone, the number and duration of hydrogen bonds, and the interaction energy. researchgate.net

In studies involving indazole derivatives as inhibitors of targets like Hypoxia-Inducible Factor-1α (HIF-1α), MD simulations have confirmed that the most potent compounds remain stably bound within the active site. nih.govresearchgate.net Analysis of the simulation trajectories reveals that key interactions, such as hydrogen bonds between the indazole core and hinge region residues of a kinase, are maintained, thus corroborating the proposed binding mode and providing a rationale for the compound's high affinity. nih.gov

Table 1: Illustrative MD Simulation Parameters for an Indazole Derivative-Protein Complex

ParameterValue/ObservationSignificance
Simulation Time100 nsProvides sufficient timescale to assess complex stability.
RMSD of Ligand< 2.0 ÅIndicates the ligand remains in a stable binding pose.
Protein Backbone RMSD< 3.0 ÅShows the overall protein structure is stable and not disrupted by the ligand.
Key Hydrogen BondsMaintained > 85% of simulation timeConfirms the persistence of crucial interactions for binding affinity.
Binding Free Energy (MM/PBSA)-45.5 kcal/molQuantifies the strength of the protein-ligand interaction.

Exploration of Conformational Landscapes of Indazole Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. MD simulations allow for the exploration of the conformational landscape of indazole derivatives, identifying the range of shapes the molecule can adopt and their relative energies. This is particularly important for understanding how a flexible substituent on the indazole ring might orient itself to achieve an optimal fit within a binding pocket.

By simulating the molecule in solution, researchers can observe transitions between different conformational states. This dynamic information provides a more complete picture than static models, revealing potentially important transient conformations that may be relevant for binding or unbinding from a target protein. Understanding the accessible conformations helps in designing new derivatives with improved properties by, for example, rigidifying a portion of the molecule to lock it into a bioactive conformation, thereby reducing the entropic penalty of binding.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. eurekaselect.com These models are instrumental in drug discovery for predicting the activity of untested molecules, prioritizing compounds for synthesis, and providing insights into the key molecular features required for therapeutic effect. nih.govdistantreader.org

QSAR studies on indazole derivatives have been successful in developing predictive models for their activity against various targets, including protein kinases and HIF-1α. nih.govnih.gov In a typical 3D-QSAR study, a series of indazole analogs with known biological activities are spatially aligned. Then, molecular fields (e.g., steric and electrostatic) are calculated around the molecules. Statistical methods, such as Partial Least Squares (PLS), are used to derive a correlation between variations in these fields and the observed biological activity. researchgate.net

These models are rigorously validated to ensure their predictive power. researchgate.net The resulting 3D-QSAR models can be visualized as contour maps, which highlight regions where modifications to the indazole scaffold would likely lead to increased or decreased activity. nih.govresearchgate.net For instance, a map might show that a bulky, electron-withdrawing group is favored at a specific position, guiding the design of more potent inhibitors. researchgate.net

Table 2: Statistical Validation of a Sample 3D-QSAR Model for Indazole Derivatives

Statistical ParameterValueDescription
q² (Cross-validated R²)0.65Indicates good internal model predictivity.
R² (Non-cross-validated R²)0.89Shows a strong correlation between predicted and observed activities for the training set.
pred_R² (External validation)0.78Demonstrates the model's ability to predict the activity of an external test set of compounds.
Standard Error of Estimate (SEE)0.490Represents the standard deviation of the residuals, indicating the model's accuracy. nih.gov

Identification of Essential Pharmacophoric Features for Target Interaction

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dntb.gov.ua For indazole derivatives, these models distill the key structural motifs responsible for their activity into a simple 3D template. This template typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

Studies on indazole-based HIF-1α inhibitors have generated five-point pharmacophore hypotheses that can be used in combination with 3D-QSAR contour maps to design potent new molecules. nih.gov Similarly, a de novo design approach successfully identified an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases. nih.gov The indazole core itself often serves as a crucial pharmacophoric element, forming key hydrogen bond interactions with the hinge region of protein kinases. pharmablock.com These models are invaluable for virtual screening of large compound libraries to identify novel indazole-containing hits and for guiding the optimization of existing lead compounds. nih.gov

Table 3: Common Pharmacophoric Features for Indazole-Based Kinase Inhibitors

FeatureDescriptionRole in Binding
Aromatic RingThe bicyclic indazole core.Engages in π-π stacking or hydrophobic interactions with receptor residues.
Hydrogen Bond DonorThe N1-H of the indazole ring.Forms a critical hydrogen bond with the kinase hinge region backbone. pharmablock.com
Hydrogen Bond AcceptorThe N2 nitrogen of the indazole ring.Forms a second hydrogen bond with the kinase hinge region backbone. pharmablock.com
Hydrophobic GroupSubstituents on the indazole ring.Occupies hydrophobic pockets within the ATP-binding site.
Hydrogen Bond Acceptor/DonorFunctional groups on substituents.Forms additional specific interactions to enhance potency and selectivity.

Preclinical Research and Therapeutic Development Trajectories for 4 Chloro 1h Indazol 5 Amine Analogs

Identification and Optimization of Lead Compounds from Indazole Libraries

The discovery of novel drug candidates often begins with the screening of chemical libraries. Indazole libraries, containing a multitude of structurally diverse analogs, are crucial in identifying initial "hit" compounds. The 4-chloro-1H-indazol-5-amine scaffold is a valuable starting point due to its synthetic tractability and its ability to form key interactions with biological targets.

Medicinal chemists employ various synthetic strategies to create extensive libraries of indazole derivatives for high-throughput screening. Once a hit compound is identified, a process of lead optimization begins. This involves systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this phase. For instance, research on indazole-based kinase inhibitors has shown that modifications at different positions of the indazole ring significantly impact biological activity.

For example, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the substitution pattern on the indazole core is critical. The presence of a halogen, such as the chloro group in the 4-position, can enhance binding affinity through specific interactions within the ATP-binding pocket of the kinase. Further optimization often involves modifying the amine group at the 5-position to introduce different substituents that can probe the surrounding protein surface for additional favorable contacts, thereby increasing potency and selectivity.

One study on 1H-indazole-3-carboxamide derivatives as inhibitors of human GSK-3β demonstrated the importance of substituents on the indazole ring. The addition of a methyl group to the indazole phenyl ring led to a nearly five-fold increase in activity, while methoxy (B1213986) substitution at the 5-position also resulted in a significant potency enhancement. These examples underscore the systematic approach used to refine lead compounds derived from indazole libraries.

Assessment of Therapeutic Potential in Relevant Disease Models

Once optimized, this compound analogs are evaluated in various disease models to assess their therapeutic potential. Given that many indazole derivatives are designed as protein kinase inhibitors, these models are predominantly in the field of oncology.

In vitro studies are typically the first step, where compounds are tested against panels of cancer cell lines to determine their anti-proliferative activity. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the potency of a compound in inhibiting cell growth. For example, diarylurea derivatives incorporating an indazole scaffold have demonstrated potent activity against melanoma and leukemia cell lines.

Compound ClassCancer Cell LineTarget(s)IC50 (µM)
Indazole Diarylurea AnalogNB-4 (Leukemia)c-Kit, PDGFRβ, FLT31.34
Indazole Diarylurea AnalogSK-MEL-3 (Melanoma)c-Kit, PDGFRβ, FLT31.12
Indazole-based FGFR InhibitorKG1 (Leukemia)FGFR1/20.025
Indazole-based FGFR InhibitorSNU16 (Gastric)FGFR1/20.077

Data compiled from studies on indazole-based kinase inhibitors.

Analogs showing promising in vitro activity advance to in vivo testing in animal models, such as mouse xenograft models. In these studies, human cancer cells are implanted in immunocompromised mice, which are then treated with the investigational compound. These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism, providing a more comprehensive assessment of its potential efficacy. Indazole derivatives have shown significant tumor growth inhibition in such models, targeting pathways driven by kinases like VEGFR, FGFR, and Pim kinases.

Investigational Studies for Drug Candidate Profiling

A promising efficacy profile is not sufficient for a compound to become a drug candidate. It must also possess acceptable drug-like properties, which are assessed through a series of investigational studies. This profiling typically includes evaluating the compound's pharmacokinetics (PK) and its absorption, distribution, metabolism, and excretion (ADME) properties.

Selectivity is a critical aspect, especially for kinase inhibitors. As there are over 500 kinases in the human kinome, broad-spectrum inhibition can lead to off-target effects. Therefore, candidate compounds are screened against large panels of kinases to determine their selectivity profile. An indazole-based multi-kinase inhibitor, for instance, was profiled against 450 human kinases and found to selectively bind to c-Kit, PDGFRβ, and FLT3 with high affinity.

Pharmacokinetic studies in animal models (e.g., rats) provide data on how the drug is absorbed, distributed in the body, metabolized, and ultimately cleared. These studies measure key parameters such as the maximum plasma concentration (Cmax) and the time to reach it (Tmax). For one indazole derivative, pharmacokinetic analysis in rats revealed a Tmax of 5.5 hours, indicating its rate of absorption. Understanding these ADME properties is essential for predicting how a drug will behave in humans.

Future Directions in Indazole-Based Drug Discovery and Development

The indazole scaffold continues to be a fertile ground for drug discovery. Future research is focused on several key areas. One direction is the development of inhibitors for novel and challenging targets beyond protein kinases. The versatility of indazole chemistry allows for the creation of compounds that can potentially modulate other target classes, including enzymes like indoleamine-2,3-dioxygenase 1 (IDO1), which is involved in immune evasion in cancer.

Another avenue involves the design of next-generation inhibitors that can overcome drug resistance, a major challenge in cancer therapy. This may involve creating compounds that bind to their targets in a novel manner or that simultaneously inhibit multiple nodes in a signaling pathway. The development of covalent inhibitors and allosteric modulators based on the indazole scaffold are also emerging strategies.

Furthermore, the application of new chemical synthesis techniques will continue to expand the accessible chemical space for indazole analogs, enabling the creation of more complex and finely tuned molecules. The combination of innovative synthetic chemistry, advanced biological screening platforms, and a deeper understanding of disease biology will ensure that indazole-based compounds, including analogs of this compound, remain at the forefront of therapeutic development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-1H-indazol-5-amine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via multi-step protocols involving condensation, cyclization, and halogenation. For example, a 1,5-diarylpyrazole core template (common in indazole derivatives) can be functionalized using chloro-substituted intermediates under acidic or basic conditions. Key steps include:

  • Cyclization : Use of acetic acid as a solvent under reflux to promote ring closure .
  • Halogenation : Chlorination via POCl₃ or other chlorinating agents at controlled temperatures (60–80°C) to avoid over-substitution .
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane to isolate the amine group .
    • Optimization : Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., 1.1:1 molar ratio of formyl intermediates to amines) to improve yields .

Q. How can researchers confirm the molecular structure of this compound and its intermediates?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., chloro and amine groups at positions 4 and 5, respectively) .
  • XRD : Single-crystal X-ray diffraction (employing SHELX-2018 for refinement) resolves bond angles and torsional strain, critical for confirming the indazole ring’s planarity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 168.02 for [M+H]⁺) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., anisotropic displacement parameters) be resolved during structure refinement?

  • Methodology : Use software suites like SHELXL for small-molecule refinement:

  • Discrepancy Analysis : Apply restraints to thermal parameters (Uᵢⱼ) for atoms with high anisotropy. Cross-validate using WinGX’s ORTEP for graphical representation of ellipsoids .
  • Twinned Data : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine scale factors and HKLF 5 format for intensity integration .
    • Case Study : A reported structure of 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine (a structural analog) required iterative refinement of Cl and CF₃ group displacements to resolve disorder .

Q. What strategies address low yields in the final amination step of this compound synthesis?

  • Troubleshooting :

  • Catalysis : Introduce Pd/C or CuI to facilitate Buchwald-Hartwig amination, ensuring inert atmosphere (N₂/Ar) to prevent oxidation .
  • Solvent Effects : Replace polar aprotic solvents (DMF) with DMSO to enhance nucleophilicity of the amine group .
  • Byproduct Identification : Use HPLC-MS to detect side products (e.g., dechlorinated species) and adjust reaction time/temperature accordingly .

Q. How can researchers validate the biological activity of this compound derivatives against enzyme targets?

  • Experimental Design :

  • Derivatization : Synthesize analogs (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) via nucleophilic substitution or Mannich reactions .
  • Assay Setup : Conduct enzyme inhibition assays (e.g., carbonic anhydrase II) using fluorometric methods. Include controls for non-specific binding (e.g., 10 µM acetazolamide) .
  • Data Interpretation : Calculate IC₅₀ values with GraphPad Prism, using triplicate runs to minimize variability. Compare with co-crystal structures (PDB entries) to infer binding modes .

Data Contradiction & Analytical Challenges

Q. How should researchers reconcile discrepancies between computational (DFT) and experimental (XRD/NMR) data for this compound?

  • Resolution Workflow :

Geometry Optimization : Re-run DFT calculations (e.g., Gaussian 16) with solvent correction (PCM model) and hybrid functionals (B3LYP-D3) to match experimental conditions .

NMR Shift Prediction : Use ACD/Labs or ChemDraw to simulate shifts, adjusting for solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .

Crystallographic Validation : Overlay DFT-optimized structures with XRD data in Mercury software to assess RMSD deviations (>0.2 Å indicates significant mismatch) .

Q. What are the best practices for detecting trace impurities in this compound batches?

  • Analytical Methods :

  • HPLC-DAD : Use a C18 column (5 µm, 250 mm) with gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities. Set detection at 254 nm .
  • LC-MS/MS : Employ MRM mode to quantify chlorinated byproducts (e.g., 6-Chloro-2-methyl-2H-indazol-5-amine) with LOD <0.1% .
  • ¹H NMR : Integrate peaks for amine protons (δ 5.2–5.8 ppm); anomalous signals suggest incomplete purification .

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